2-Acetamido-2-deoxy-L-glucose

Übersicht

Beschreibung

2-Acetamido-2-deoxy-L-glucose, also known as N-acetylglucosamine, is a derivative of glucose where an acetyl group replaces one of the hydroxyl groups. This compound is a monosaccharide and an essential building block in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in various biological processes, including cellular communication, structural integrity of tissues, and immune response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetamido-2-deoxy-L-glucose can be synthesized through several methods. One common method involves the acetylation of glucosamine. For instance, glucosamine hydrochloride can be reacted with acetic anhydride in the presence of a base to yield this compound . Another method involves the use of acetyl chloride and glucosamine in a solvent like chloroform, followed by purification steps .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by deacetylation to produce chitosan. Chitosan is then hydrolyzed to yield glucosamine, which is subsequently acetylated to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosaminic acid.

Reduction: Reduction can yield glucosamine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride can be used for substitution reactions.

Major Products

Oxidation: Glucosaminic acid.

Reduction: Glucosamine.

Substitution: Various substituted glucosamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-2-deoxy-L-glucose has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in the study of cellular processes and glycosylation pathways.

Medicine: Investigated for its potential in treating osteoarthritis and other joint disorders.

Industry: Used in the production of dietary supplements and cosmetics.

Wirkmechanismus

The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: An enantiomer with similar properties but different spatial configuration.

N-Acetylgalactosamine: Similar structure but differs in the position of the hydroxyl group.

Glucosamine: Lacks the acetyl group present in 2-acetamido-2-deoxy-L-glucose.

Uniqueness

This compound is unique due to its specific role in glycosylation processes and its ability to form stable glycosidic bonds. Its acetyl group provides additional stability and functionality compared to its non-acetylated counterparts .

Biologische Aktivität

2-Acetamido-2-deoxy-L-glucose (GlcNAc) is a derivative of glucose that has garnered attention in various biological and medicinal research contexts. This compound is known for its role in glycosaminoglycan biosynthesis and potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of GlcNAc, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

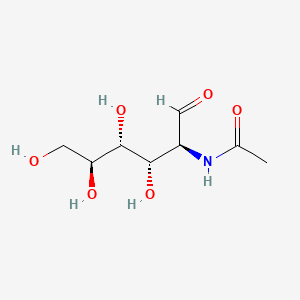

This compound is an amine-substituted glucose analog, characterized by the presence of an acetylamino group at the C-2 position. Its structural formula can be represented as:

This modification enhances its solubility and bioavailability compared to other sugars, making it a valuable compound for biochemical studies.

The biological activity of GlcNAc primarily revolves around its incorporation into glycosaminoglycans (GAGs) and glycoproteins. It competes with D-glucosamine for metabolic pathways involved in the synthesis of these essential biomolecules. The following mechanisms have been identified:

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that GlcNAc analogs can inhibit the incorporation of D-glucosamine into GAGs, thereby affecting cellular signaling and matrix composition . For instance, certain acetylated derivatives demonstrated a concentration-dependent reduction in the incorporation of D-[3H]glucosamine into GAGs, suggesting competitive inhibition at metabolic pathways .

- Impact on Protein Synthesis : Studies have shown that GlcNAc analogs can influence protein synthesis by depleting uridine triphosphate (UTP) pools, which are crucial for nucleotide synthesis. This depletion leads to reduced total protein synthesis without significantly affecting leucine incorporation into proteins .

Case Studies and Experimental Data

- Inhibition Studies : A series of experiments conducted with primary hepatocytes revealed that specific GlcNAc analogs could reduce the incorporation of labeled glucosamine into GAGs significantly. For example, one study reported that a 4-deoxy analogue reduced D-[3H]glucosamine incorporation to approximately 7% of control levels at a concentration of 1.0 mM .

- Cellular Effects : The effects of GlcNAc on cellular metabolism have been documented in various models. In one study, GlcNAc analogs were shown to inhibit total protein synthesis while selectively affecting GAG synthesis, highlighting their potential as metabolic inhibitors in cancer therapy .

- Therapeutic Potential : The implications of GlcNAc in cancer treatment have been explored, particularly its role in modifying tumor metabolism. By inhibiting glycolysis and altering metabolic flux, GlcNAc may enhance the efficacy of existing therapies or serve as a standalone treatment option .

Data Summary Table

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-KVPKETBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856111, DTXSID301046034 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134451-94-8 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.